Cas no 202072-47-7 (Pentanoic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (S)-)

The compound (S)-3-amino-4-methylpentanoic acid 1,1-dimethylethyl ester is a chiral intermediate of interest in organic synthesis and pharmaceutical applications. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and the preparation of biologically active molecules. The tert-butyl ester group enhances stability, facilitating handling and storage while providing a protected carboxyl functionality for selective deprotection under mild conditions. The amino and methyl substituents on the pentanoic acid backbone offer versatility for further functionalization. This compound is particularly useful in peptide mimetics and medicinal chemistry research, where precise stereocontrol and modular reactivity are critical. Its well-defined structure supports reproducible results in complex synthetic pathways.
Pentanoic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (S)- structure
202072-47-7 structure
Product name:Pentanoic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (S)-
CAS No:202072-47-7
MF:C10H21NO2
MW:187.279
CID:3887213
PubChem ID:101621942

Pentanoic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (S)- Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (S)-
    • Pentanoic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (3S)-
    • 202072-47-7
    • EN300-4683218
    • tert-butyl (3S)-3-amino-4-methylpentanoate
    • Inchi: InChI=1S/C10H21NO2/c1-7(2)8(11)6-9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m0/s1
    • InChI Key: VHVRAKSKDRWYIA-QMMMGPOBSA-N

Computed Properties

  • Exact Mass: 187.157228913Da
  • Monoisotopic Mass: 187.157228913Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 52.3Ų

Pentanoic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4683218-5.0g
tert-butyl (3S)-3-amino-4-methylpentanoate
202072-47-7
5g
$3562.0 2023-05-31
Enamine
EN300-4683218-0.05g
tert-butyl (3S)-3-amino-4-methylpentanoate
202072-47-7
0.05g
$1032.0 2023-05-31
Enamine
EN300-4683218-0.1g
tert-butyl (3S)-3-amino-4-methylpentanoate
202072-47-7
0.1g
$1081.0 2023-05-31
Enamine
EN300-4683218-0.5g
tert-butyl (3S)-3-amino-4-methylpentanoate
202072-47-7
0.5g
$1180.0 2023-05-31
Enamine
EN300-4683218-2.5g
tert-butyl (3S)-3-amino-4-methylpentanoate
202072-47-7
2.5g
$2408.0 2023-05-31
Enamine
EN300-4683218-0.25g
tert-butyl (3S)-3-amino-4-methylpentanoate
202072-47-7
0.25g
$1131.0 2023-05-31
Enamine
EN300-4683218-1.0g
tert-butyl (3S)-3-amino-4-methylpentanoate
202072-47-7
1g
$1229.0 2023-05-31
Enamine
EN300-4683218-10.0g
tert-butyl (3S)-3-amino-4-methylpentanoate
202072-47-7
10g
$5283.0 2023-05-31

Additional information on Pentanoic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (S)-

Pentanoic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (S)- (CAS No. 202072-47-7): An Overview of Its Properties and Applications

Pentanoic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (S)- (CAS No. 202072-47-7) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of amino acid derivatives and is characterized by its 3-amino-4-methyl pentanoic acid moiety and the 1,1-dimethylethyl ester group, which imparts additional stability and solubility properties.

The (S)- configuration of this compound is particularly important as it can influence its biological activity and interactions with biological systems. Chirality plays a crucial role in the pharmaceutical industry, where enantiomers can exhibit different pharmacological profiles, including efficacy, metabolism, and toxicity. The (S)- enantiomer of Pentanoic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester has been studied for its potential as a building block in the synthesis of more complex molecules with therapeutic applications.

Recent research has highlighted the importance of Pentanoic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester in the development of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound can serve as a key intermediate in the synthesis of anti-inflammatory agents. The 3-amino-4-methyl group provides a versatile platform for further functionalization, allowing chemists to introduce various substituents to optimize the pharmacological properties of the final product.

In addition to its role in drug synthesis, Pentanoic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester has been investigated for its potential as a chiral catalyst or ligand in asymmetric synthesis. Asymmetric catalysis is a powerful tool in organic chemistry for producing enantiomerically pure compounds efficiently. The (S)- configuration of this compound can be utilized to control the stereochemistry of reaction products, making it a valuable reagent in synthetic laboratories.

The physical and chemical properties of Pentanoic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester have been extensively studied. It is a colorless liquid with a molecular weight of approximately 205 g/mol. The compound exhibits good solubility in common organic solvents such as dichloromethane and ethyl acetate but is sparingly soluble in water. These solubility characteristics make it suitable for use in various synthetic protocols and analytical methods.

From a safety perspective, Pentanoic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester is generally considered to have low toxicity and irritancy. However, standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers and laboratory personnel. Proper storage conditions are also essential to maintain the stability and purity of the compound over time.

In conclusion, Pentanoic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester (S)- (CAS No. 202072-47-7) is a versatile chiral compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structural features and chemical properties make it an attractive candidate for further exploration and application development. As research continues to advance in these fields, it is likely that new uses and benefits of this compound will be discovered.

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